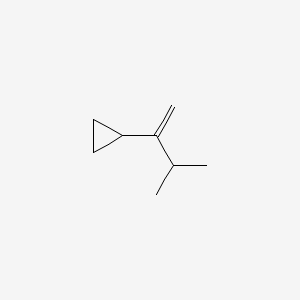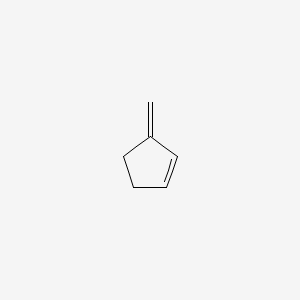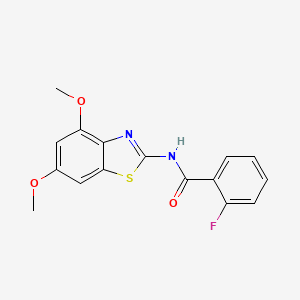
N-(4,6-dimethoxybenzothiazol-2-yl)-2-fluoro-benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,6-dimethoxybenzothiazol-2-yl)-2-fluoro-benzamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethoxybenzothiazol-2-yl)-2-fluoro-benzamide typically involves a multi-step process One common method starts with the preparation of the benzothiazole core, which is then functionalized with a 4,6-dimethoxy groupThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards .
化学反应分析
Types of Reactions
N-(4,6-dimethoxybenzothiazol-2-yl)-2-fluoro-benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but often include specific temperatures, solvents, and catalysts to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives .
科学研究应用
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: Preliminary studies suggest that it may have anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: It is used in the development of new materials and as a component in certain industrial processes.
作用机制
The mechanism of action of N-(4,6-dimethoxybenzothiazol-2-yl)-2-fluoro-benzamide involves its interaction with specific molecular targets. It may inhibit the activity of certain enzymes or proteins by binding to their active sites, thereby blocking their function. The exact pathways involved depend on the specific biological context and the target molecules .
相似化合物的比较
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
S-(benzo[d]thiazol-2-yl)-N-(tert-butyl)thiohydroxylamine: Used as a rubber vulcanization accelerator.
4-amino-N-(4,6-dimethoxy-1,3,5-triazin-2-yl)benzenesulfonamide: Known for its various biological activities.
Uniqueness
N-(4,6-dimethoxybenzothiazol-2-yl)-2-fluoro-benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
属性
CAS 编号 |
5319-50-6 |
|---|---|
分子式 |
C16H13FN2O3S |
分子量 |
332.4 g/mol |
IUPAC 名称 |
N-(4,6-dimethoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide |
InChI |
InChI=1S/C16H13FN2O3S/c1-21-9-7-12(22-2)14-13(8-9)23-16(18-14)19-15(20)10-5-3-4-6-11(10)17/h3-8H,1-2H3,(H,18,19,20) |
InChI 键 |
XWCPPXPWUIOAAT-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=CC=C3F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Bis[(7-chloroquinolin-4-yl)amino]propan-2-ol](/img/structure/B14743725.png)
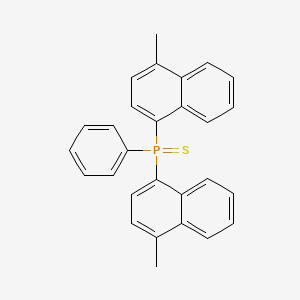
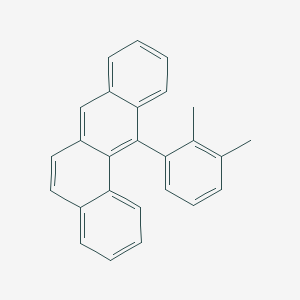
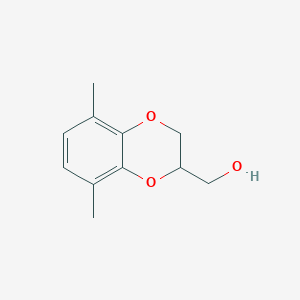
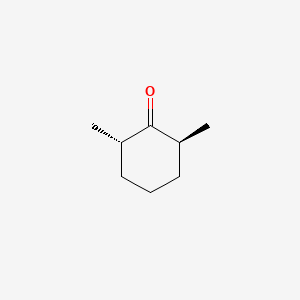

![N-[[3-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]-4-nitro-benzamide](/img/structure/B14743761.png)
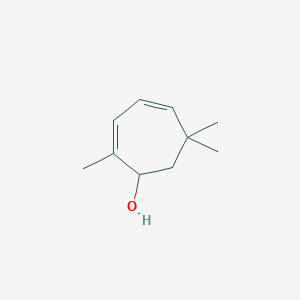
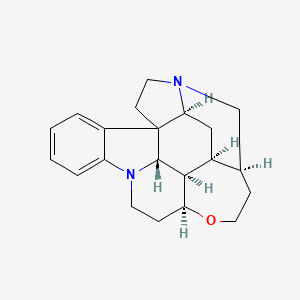
![1-[3-(2,5-Dichlorophenyl)sulfanylpropyl]piperazine](/img/structure/B14743776.png)
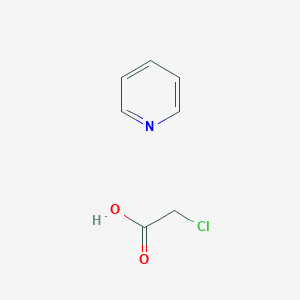
![1H-Pyrrolo[1,2-a]imidazole](/img/structure/B14743785.png)
